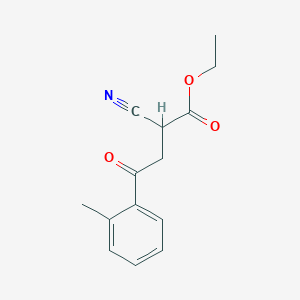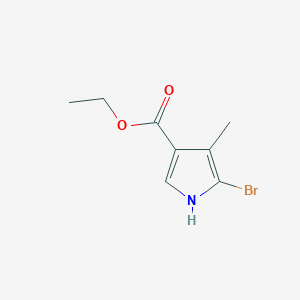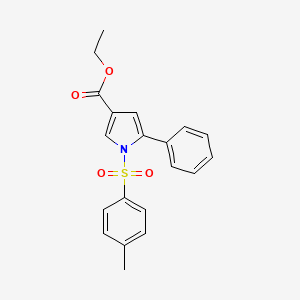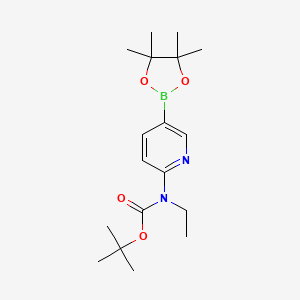
6-(Boc-ethylamino)pyridine-3-boronic acid pinacol ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Boc-ethylamino)pyridine-3-boronic acid pinacol ester is an organic compound used in the synthesis of other organic compounds . It belongs to the class of organoheterocyclic compounds known as dioxaborolanes .
Synthesis Analysis
This compound is used in Suzuki–Miyaura (SM) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of SM coupling originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .Molecular Structure Analysis
The molecular formula of this compound is C17H27BN2O4 . The IUPAC name is tert-butyl N-methyl-N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]carbamate .Chemical Reactions Analysis
The compound is used in the synthesis of other organic compounds . In the context of Suzuki–Miyaura coupling, it participates in electronically divergent processes with the metal catalyst .Physical And Chemical Properties Analysis
The compound is a white to pale cream powder . Its molecular weight is 334.22 g/mol .Aplicaciones Científicas De Investigación
Synthesis and Cross-Coupling Reactions
Boronic acid esters, such as 6-(Boc-ethylamino)pyridine-3-boronic acid pinacol ester, are pivotal in Suzuki cross-coupling reactions. These reactions are essential for creating complex organic molecules by forming carbon-carbon bonds between different aryl or vinyl boronates and aryl or vinyl halides or triflates. For example, iridium-catalyzed aromatic borylation allows for the quick access to various boronic esters, which can undergo Suzuki couplings with (hetero)aryl bromides to yield coupled products with high efficiency (Batool et al., 2016). This process demonstrates the utility of boronic esters in installing electron-withdrawing groups into organic compounds, hinting at similar applications for the compound .
Sensing Technologies
Boronic acid esters also find applications in sensing technologies, especially for carbohydrate detection. Luminescent iridium(III)-boronic acid complexes, for example, have been synthesized as potential sensors for carbohydrates. These complexes demonstrate the ability to form cyclic esters with simple sugars, such as glucose and fructose, indicating the role of boronic acid esters in developing sensitive and selective sensing platforms for biologically relevant molecules (Hashemzadeh et al., 2020).
Polymer Science and Material Chemistry
In material science and polymer chemistry, boronic acid esters are employed in the synthesis of polymers with specific end-functionalizations. The ability to manipulate the terminal groups of polymers through reactions involving boronic esters allows for the creation of materials with tailored properties. For instance, boronic acid end-functionalized polycaprolactone polymers synthesized through ring-opening polymerization using boronate ester-containing initiators can lead to diverse structural modifications at the polymer termini. Such advancements underscore the potential for using 6-(Boc-ethylamino)pyridine-3-boronic acid pinacol ester in developing novel polymeric materials with specific functionalities (Korich et al., 2010).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
tert-butyl N-ethyl-N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29BN2O4/c1-9-21(15(22)23-16(2,3)4)14-11-10-13(12-20-14)19-24-17(5,6)18(7,8)25-19/h10-12H,9H2,1-8H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDTPKDBWIRXHRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)N(CC)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29BN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Boc-ethylamino)pyridine-3-boronic acid pinacol ester | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




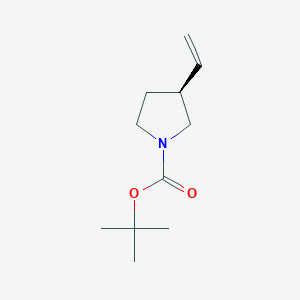
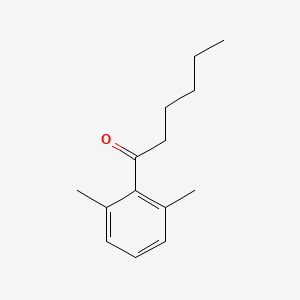


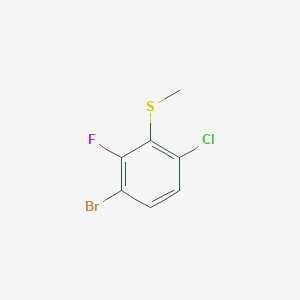

![3,4-Dihydro-2H-[1,4]oxazino[3,2-c]quinoline](/img/structure/B6335031.png)
